ICA-105574

hERG channel pharmacology voltage-clamp electrophysiology ion channel gating

Researchers studying hERG channel inactivation face a critical procurement risk: not all 'hERG activators' are functionally equivalent. ICA-105574 is the only activator that completely removes inactivation by shifting the voltage-dependence midpoint by >180 mV (from -86 mV to +96 mV at 2 μM), producing >10-fold current enhancement with an EC50 of 0.5 μM. Unlike NS1643 (partial attenuation) or RPR260243 (no inactivation effect), ICA-105574 uniquely enables isolation of inactivation-independent gating processes. • Complete inactivation removal phenotype: >180 mV V0.5 shift; eliminates confounding rapid inactivation at physiological potentials. • Superior functional efficacy: Completely prevented ventricular arrhythmias in intact guinea-pig hearts, whereas NS1643 failed. • Established PK/PD correlation: QT shortening in dogs at free plasma concentrations (~1.7 μM) aligning with in vitro EC50. • Mutation-specific LQT2 rescue: Documented restoration of IKr in A561V and G628S mutation models.

Molecular Formula C19H14N2O4
Molecular Weight 334.3 g/mol
CAS No. 316146-57-3
Cat. No. B1674253
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameICA-105574
CAS316146-57-3
Synonyms3-nitro-N-(4-phenoxyphenyl)benzamide
ICA105574
Molecular FormulaC19H14N2O4
Molecular Weight334.3 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)OC2=CC=C(C=C2)NC(=O)C3=CC(=CC=C3)[N+](=O)[O-]
InChIInChI=1S/C19H14N2O4/c22-19(14-5-4-6-16(13-14)21(23)24)20-15-9-11-18(12-10-15)25-17-7-2-1-3-8-17/h1-13H,(H,20,22)
InChIKeyGDWKBKTVROCPNZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 50 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

ICA-105574 CAS 316146-57-3: Potent hERG Activator with Unique Inactivation Removal Mechanism for Cardiac Electrophysiology Research


ICA-105574 (CAS 316146-57-3, molecular formula C19H14N2O4, MW 334.33) is a 3-nitro-N-(4-phenoxyphenyl) benzamide derivative that functions as a potent and efficacious hERG (Kv11.1) potassium channel activator [1]. Unlike other known hERG activators, ICA-105574 differs in efficacy, mechanism of action, and binding site, primarily acting by removing channel inactivation rather than merely attenuating it or slowing deactivation [2]. This compound increases hERG current amplitude by more than 10-fold with an EC50 of 0.5 ± 0.1 μM and a Hill slope of 3.3 ± 0.2, indicative of highly cooperative binding . ICA-105574 is a research tool compound primarily used for investigating hERG channel pharmacology, cardiac repolarization mechanisms, and potential therapeutic strategies for long QT syndrome type 2 (LQT2) [3].

Why ICA-105574 Cannot Be Substituted with Other hERG Activators: Mechanism-Specific Differentiation Determines Experimental Outcomes


hERG activators represent a structurally and mechanistically heterogeneous class of compounds that cannot be interchanged without altering experimental results [1]. Different hERG activators employ distinct mechanisms: RPR260243 primarily slows channel deactivation with minimal effect on current amplitude [2]; PD-118057 and NS1643 attenuate inactivation with moderate potency [3]; KB130015 accelerates activation and exhibits voltage-dependent mixed agonist/antagonist behavior [4]; A-935142 accelerates activation while attenuating inactivation and slowing deactivation [1]. In contrast, ICA-105574 completely removes inactivation by shifting the voltage-dependence midpoint by >180 mV, producing >10-fold current enhancement [5]. This mechanistic distinction translates into functional differences: in head-to-head comparison, ICA-105574 completely prevented ventricular arrhythmias in intact guinea-pig hearts caused by IKr and IKs inhibitors, whereas NS1643 (also an inactivation-attenuating activator) failed to do so [6]. Procurement of a generic 'hERG activator' without specifying ICA-105574 therefore risks selecting a compound with fundamentally different biophysical effects and functional outcomes.

Quantitative Differentiation Evidence: ICA-105574 vs. hERG Activator Comparators


Mechanism-Specific Differentiation: Complete Inactivation Removal vs. Attenuation in hERG Activators

ICA-105574 removes hERG channel inactivation, whereas other activators including RPR260243, PD-118057, NS1643, and KB130015 operate via distinct mechanisms (slowing deactivation, attenuating inactivation, accelerating activation, or mixed voltage-dependent effects) [1]. ICA-105574 at 2 μM shifts the midpoint of voltage-dependence of inactivation by >180 mV from −86 mV to +96 mV, effectively abolishing inactivation at physiological potentials [2]. In comparison, PD-118057 only attenuates inactivation without complete removal, and RPR260243 has no significant effect on inactivation processes [3][4].

hERG channel pharmacology voltage-clamp electrophysiology ion channel gating

Direct Comparative Antiarrhythmic Efficacy: ICA-105574 vs. NS1643 in Intact Heart Preparations

In a direct head-to-head comparison in intact guinea-pig hearts, ICA-105574 completely prevented ventricular arrhythmias caused by IKr and IKs inhibitors, whereas NS1643 (another hERG activator that attenuates inactivation) failed to provide arrhythmia prevention [1]. Both compounds concentration-dependently shortened action potential duration (APD) in ventricular myocytes and QT/QTc intervals, but only ICA-105574 demonstrated antiarrhythmic activity against drug-induced ventricular arrhythmias [1]. This functional divergence occurred despite both compounds operating through inactivation attenuation mechanisms, suggesting ICA-105574's more complete inactivation removal confers superior antiarrhythmic efficacy [2].

cardiac arrhythmia long QT syndrome electrophysiology

In Vivo QT Shortening at Therapeutically Relevant Free Plasma Concentrations: Canine Model Data

ICA-105574 demonstrates in vivo cardiac electrophysiological activity at free plasma concentrations comparable to its in vitro hERG activation EC50 [1]. In anesthetized dogs, ICA-105574 (10 mg/kg) significantly shortened QT and QTc intervals, achieving a free plasma concentration of approximately 1.7 μM at the point of maximal effect [1]. This free plasma concentration closely approximates the in vitro EC50 of 0.42 μM determined in patch-clamp studies from the same investigation [1]. In isolated Langendorff-perfused guinea-pig hearts, ICA-105574 also significantly shortened QT, QTc intervals, and monophasic action potential duration (MAP90) [1].

in vivo electrophysiology QT interval pharmacokinetics

Mutation-Specific Rescue in Severe LQT2 Variants: ICA-105574 Restores IKr in A561V and G628S Mutants

ICA-105574 selectively rescues hERG current in specific severe LQT2 mutations, demonstrating mutation-dependent efficacy [1]. In cellular models, LQT2 mutations drastically reduced IKr amplitude and suppressed tail currents [1]. ICA-105574 restored IKr current in A561V and G628S mutants, but notably did not rescue the L779P variant [1]. In vivo, ICA-105574 significantly shortened the QT interval [2]. This mutation-specific rescue profile distinguishes ICA-105574 from other hERG activators such as RPR260243 and PD-118057, for which comparable LQT2 mutation rescue data are not established [3].

LQT2 mutations channelopathy precision pharmacology

Optimal Research Applications for ICA-105574 Based on Differentiated Evidence


Investigating Inactivation-Independent hERG Channel Gating Mechanisms

ICA-105574 is the optimal tool compound for electrophysiology studies requiring complete removal of hERG inactivation, rather than mere attenuation. Unlike RPR260243 (no inactivation effect) and PD-118057/NS1643 (partial attenuation), ICA-105574 produces a >180 mV shift in the voltage-dependence of inactivation midpoint from −86 mV to +96 mV at 2 μM, effectively eliminating inactivation at physiological membrane potentials [1]. This enables researchers to isolate and study inactivation-independent gating processes, including activation and deactivation kinetics, without confounding contributions from rapid inactivation [1]. Researchers studying selectivity filter dynamics and pore-type inactivation mechanisms should select ICA-105574 based on its unique complete inactivation removal phenotype [2].

Preclinical Antiarrhythmic Efficacy Testing in Drug-Induced LQT Models

For preclinical studies evaluating hERG activation as an antiarrhythmic strategy, ICA-105574 provides superior functional efficacy compared to NS1643. In intact guinea-pig heart preparations, ICA-105574 completely prevented ventricular arrhythmias induced by IKr and IKs inhibitors, whereas NS1643 (tested in parallel) failed to demonstrate antiarrhythmic protection [1]. This functional advantage makes ICA-105574 the preferred reference compound for studies aiming to validate hERG activation as a therapeutic approach for acquired long QT syndrome and drug-induced torsades de pointes [1]. Researchers should note that ICA-105574 exhibits potential proarrhythmic risk at higher concentrations in normal hearts, requiring careful dose selection [1].

Translational PK/PD Studies Bridging In Vitro Potency to In Vivo QT Modulation

ICA-105574 is well-suited for translational pharmacokinetic-pharmacodynamic studies linking hERG channel activation to in vivo cardiac electrophysiological effects. The compound produces significant QT and QTc shortening in anesthetized dogs at free plasma concentrations (~1.7 μM) that approximate its in vitro hERG activation EC50 (0.42 μM) [1]. This alignment between in vitro potency and in vivo efficacy distinguishes ICA-105574 from other hERG activators such as RPR260243, which requires approximately 30 μM for APD shortening effects [2]. Researchers conducting integrated in vitro-in vivo correlation studies for cardiac ion channel modulators should select ICA-105574 based on this established PK/PD relationship [1].

Genotype-Stratified LQT2 Precision Pharmacology Research

ICA-105574 is uniquely suited for mutation-specific pharmacological rescue studies in long QT syndrome type 2 (LQT2). The compound restores IKr current in cellular models expressing the severe LQT2 mutations A561V and G628S, but does not rescue the L779P variant, demonstrating mutation-dependent efficacy [1][2]. This selectivity profile supports the development of HERG activators like ICA-105574 as promising pharmacological molecules against specific LQT2 genotypes [3]. For other hERG activators (RPR260243, PD-118057, NS1643), comparable LQT2 mutation rescue data are not established. Researchers conducting genotype-stratified pharmacological studies in LQT2 should procure ICA-105574 specifically, as it is currently the only hERG activator with documented mutation-specific rescue activity [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

37 linked technical documents
Explore Hub


Quote Request

Request a Quote for ICA-105574

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.